1,4-Dibromo-2,5-divinylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

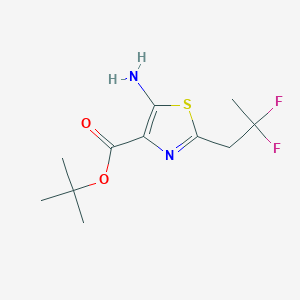

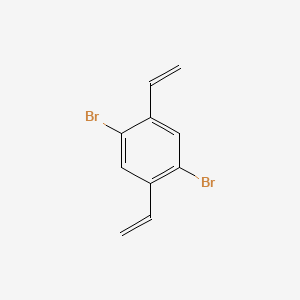

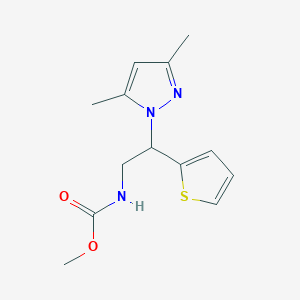

1,4-Dibromo-2,5-divinylbenzene is a chemical compound with the molecular formula C10H8Br2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two more are replaced by vinyl groups .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine atoms attached at the 1 and 4 positions and vinyl groups attached at the 2 and 5 positions . The average mass of the molecule is 287.978 Da and the monoisotopic mass is 285.899261 Da .

Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 322.3±42.0 °C at 760 mmHg, and a flash point of 172.0±27.1 °C . It has no hydrogen bond acceptors or donors, and two freely rotating bonds . Its molar refractivity is 63.5±0.3 cm3, and it has a polarizability of 25.2±0.5 10-24 cm3 .

Applications De Recherche Scientifique

Synthesis of Luminescent Materials

DBDVB derivatives have been employed in the synthesis of luminescent materials. For instance, it has been used to create bent acenedithiophenes (BADTs) which exhibit luminescent properties. The absorption and emission spectra of these compounds have been reported, indicating their potential in optoelectronic applications (Pietrangelo et al., 2007).

Precursor in Organic Synthesis

DBDVB serves as a valuable precursor in various organic transformations. It has been utilized in reactions based on the formation of benzynes, showcasing its versatility in synthetic chemistry (Diemer et al., 2011).

Synthesis of Polymers

In polymer chemistry, DBDVB is used in the synthesis of diverse polymers. For example, it has been used to create polyphenylenes with specific functionalities and structures, demonstrating its role in advancing polymer science (Cianga & Yagcı, 2001). Additionally, it has been employed in the synthesis of soluble poly(p-phenylenevinylene) derivatives, highlighting its application in creating new materials with unique properties (Thorn-Csányi & Kraxner, 1995).

Application in Material Science

DBDVB is also instrumental in material science, particularly in the synthesis of copolymers with specific side chains. This includes the creation of poly(p-phenylene) graft copolymers with varying side chains, contributing to the development of materials with tailored properties (Cianga et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 1,4-Dibromo-2,5-divinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The compound is involved in the electrophilic aromatic substitution reactions of benzene . This reaction pathway maintains the aromaticity of the benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction .

Analyse Biochimique

Biochemical Properties

It is known that brominated compounds can interact with various enzymes and proteins

Cellular Effects

It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1,4-dibromo-2,5-bis(ethenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOANPPGLZIFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1Br)C=C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)

![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)

![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2992257.png)

![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992258.png)

![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B2992263.png)